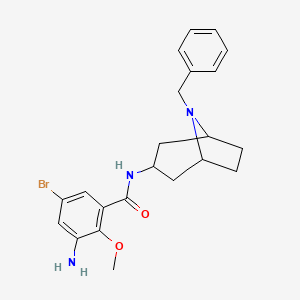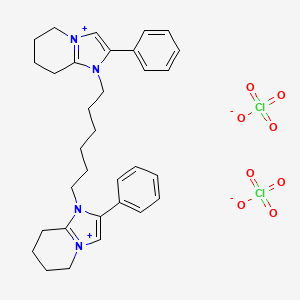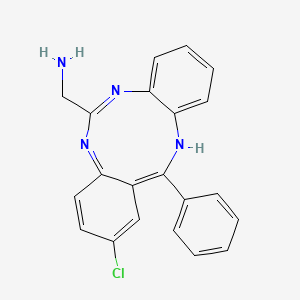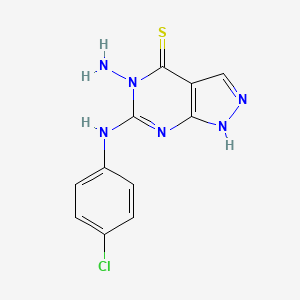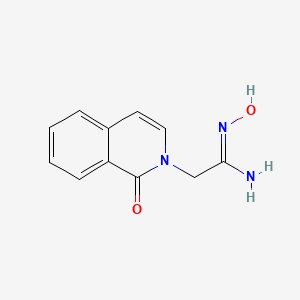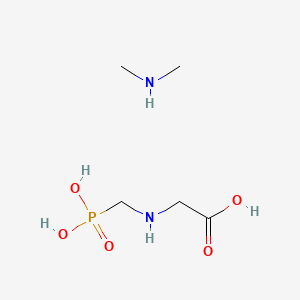
Glyphosate dimethylamine salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glyphosate dimethylamine salt is a widely used herbicide known for its effectiveness in controlling a broad spectrum of weeds. It is a derivative of glyphosate, an organophosphorus compound, and is commonly used in agricultural, horticultural, and industrial applications to manage unwanted vegetation. The compound works by inhibiting a specific enzyme pathway essential for plant growth, making it a valuable tool in modern agriculture.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glyphosate dimethylamine salt involves the reaction of glyphosate with dimethylamine. The process typically includes the following steps:
Reacting Glyphosate with Dimethylamine: Glyphosate is dissolved in a suitable solvent, and dimethylamine gas is introduced into the reactor.
Crystallization: After the reaction is complete, the temperature is gradually reduced to precipitate the crystalline dimethylamine salt of glyphosate.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Glyphosate dimethylamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the chemical structure of this compound, although these are less common.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce various substituted glyphosate compounds .
Scientific Research Applications
Glyphosate dimethylamine salt has numerous scientific research applications, including:
Agriculture: It is extensively used as a herbicide to control weeds in crops such as soybeans, corn, and cotton.
Biology: Researchers study its effects on plant physiology and its role in inhibiting specific enzyme pathways.
Mechanism of Action
Glyphosate dimethylamine salt exerts its herbicidal effects by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in plants. By blocking this pathway, this compound prevents the production of vital proteins, leading to plant death .
Comparison with Similar Compounds
Similar Compounds
Glyphosate Isopropylamine Salt: Another common glyphosate derivative used as a herbicide.
Glyphosate Potassium Salt: Known for its high solubility and effectiveness in various formulations.
Glyphosate Trimesium Salt: Less common but used in specific applications for its unique properties.
Uniqueness
Glyphosate dimethylamine salt is unique due to its specific formulation, which offers distinct advantages in terms of solubility, absorption, and effectiveness. Its ability to form stable crystals makes it suitable for various industrial applications, and its effectiveness in controlling a wide range of weeds makes it a preferred choice in agriculture .
Properties
CAS No. |
34494-04-7 |
|---|---|
Molecular Formula |
C5H15N2O5P |
Molecular Weight |
214.16 g/mol |
IUPAC Name |
N-methylmethanamine;2-(phosphonomethylamino)acetic acid |
InChI |
InChI=1S/C3H8NO5P.C2H7N/c5-3(6)1-4-2-10(7,8)9;1-3-2/h4H,1-2H2,(H,5,6)(H2,7,8,9);3H,1-2H3 |
InChI Key |
VDCHTAFVUAPYGO-UHFFFAOYSA-N |
Canonical SMILES |
CNC.C(C(=O)O)NCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloropyridin-3-yl)-4-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperazine-1-carboxamide;hydrochloride](/img/structure/B15190499.png)
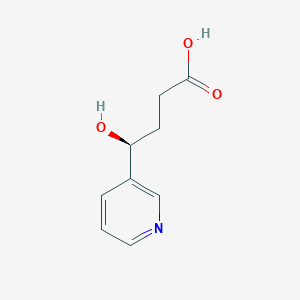
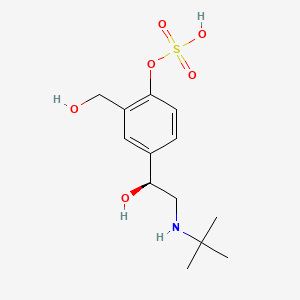
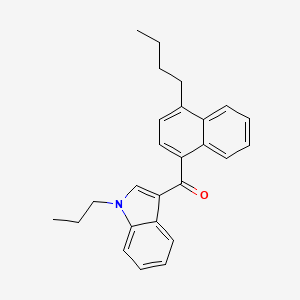

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
